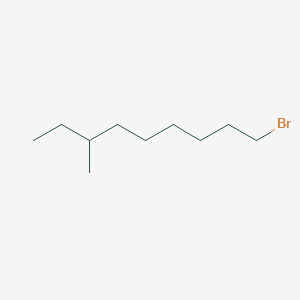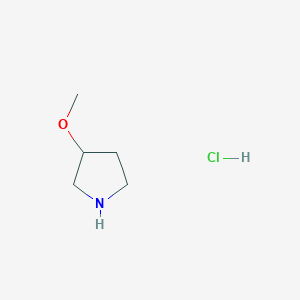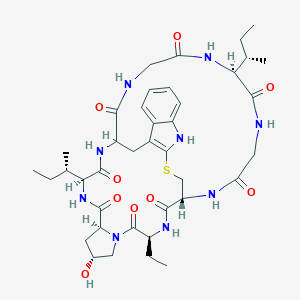![molecular formula C7H10O2 B143722 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone CAS No. 129137-87-7](/img/structure/B143722.png)
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone, also known as DPE, is an organic compound that belongs to the family of pyranones. It is widely used in scientific research due to its unique chemical properties. DPE is a colorless liquid that has a sweet odor.
Wirkmechanismus
The mechanism of action of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is not fully understood. However, it is believed that 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone acts as a nucleophile in various chemical reactions. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and epoxides. The resulting products can have various biological activities.
Biochemische Und Physiologische Effekte
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has also been found to have antifungal and antibacterial properties. In addition, 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has been found to have chiral recognition properties, which make it useful in asymmetric catalysis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone in lab experiments is its versatility. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can be used as a building block for the synthesis of various organic compounds, which makes it useful in a wide range of scientific research. Another advantage is its high yield from the synthesis methods. However, one limitation of using 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is its toxicity. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is toxic and should be handled with care in the lab.
Zukünftige Richtungen
There are many future directions for the use of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone in scientific research. One direction is the synthesis of new pyranone derivatives with novel biological activities. Another direction is the development of new chiral ligands for asymmetric catalysis. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can also be used in the synthesis of new inhibitors for cancer-related enzymes and in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand the mechanism of action of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone and its potential applications in various fields of science.
Conclusion:
In conclusion, 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is a versatile organic compound that has many applications in scientific research. It is used as a building block for the synthesis of various organic compounds and has been found to have various biological activities. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has many advantages, including its high yield from synthesis methods, but it also has limitations due to its toxicity. Future research on 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can lead to the development of new drugs and new applications in various fields of science.
Synthesemethoden
There are several methods to synthesize 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone. The most common method is the reaction between 2-hydroxyethyl sulfide and acetaldehyde in the presence of a strong acid catalyst. Another method involves the reaction of 2-hydroxyethyl sulfide with acetic anhydride in the presence of a base catalyst. The yield of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone from these methods is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pyranone derivatives, which have been found to have various biological activities. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has been used in the synthesis of inhibitors for cancer-related enzymes and as a starting material for the synthesis of anti-inflammatory drugs. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is also used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
129137-87-7 |
|---|---|
Produktname |
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-[(2R)-3,4-dihydro-2H-pyran-2-yl]ethanone |
InChI |
InChI=1S/C7H10O2/c1-6(8)7-4-2-3-5-9-7/h3,5,7H,2,4H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
AOFHZPHBPUYLAG-SSDOTTSWSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CCC=CO1 |
SMILES |
CC(=O)C1CCC=CO1 |
Kanonische SMILES |
CC(=O)C1CCC=CO1 |
Synonyme |
Ethanone, 1-(3,4-dihydro-2H-pyran-2-yl)-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



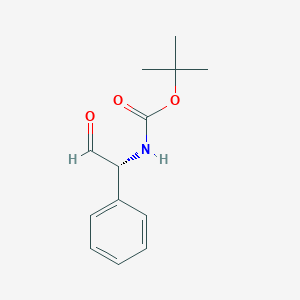
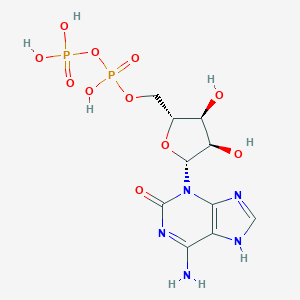
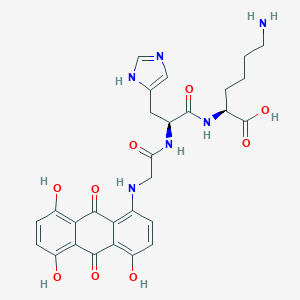
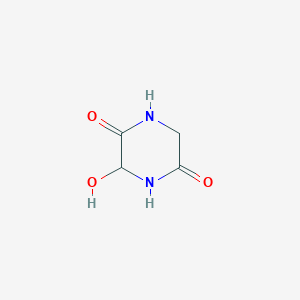
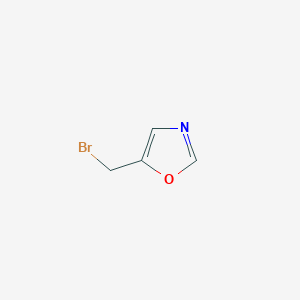
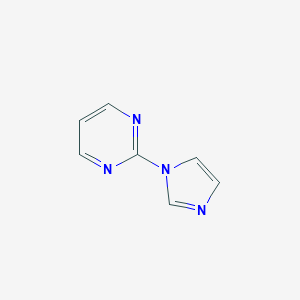

![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)
